N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide
Description
N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide is a heterocyclic acetamide derivative characterized by a 1,4-diazaspiro[4.4]nona-1,3-diene core. The molecule features a sulfur-linked acetamide group at position 2 of the spiro ring, substituted with a 4-bromophenyl group on the nitrogen atom.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3OS/c22-16-8-10-17(11-9-16)23-18(26)14-27-20-19(15-6-2-1-3-7-15)24-21(25-20)12-4-5-13-21/h1-3,6-11H,4-5,12-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBAWMBREPMTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the spirocyclic diazaspiro structure: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the sulfanylacetamide moiety: This can be done through a nucleophilic substitution reaction where a thiol group reacts with an acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used.
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide has shown potential as a lead compound in the development of new pharmaceuticals targeting various diseases:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria and fungi.
- Anticancer Properties : The unique combination of the diazaspiro structure and halogenated substituents may enhance interactions with biological targets such as enzymes or receptors involved in cancer progression. This suggests a potential for developing anticancer agents.
Drug Discovery
The compound's structural features allow it to interact with specific molecular targets, which is crucial for drug discovery efforts:
- Molecular Docking Studies : Interaction studies using molecular docking techniques can elucidate how this compound binds to biological macromolecules. This can provide insights into its mechanism of action and help identify therapeutic targets.
Materials Science Applications
The compound's unique structural characteristics may also lend themselves to applications in materials science:
- Chemical Probes : Due to its reactive functional groups, this compound could be utilized as a chemical probe in biological studies to investigate specific cellular processes or pathways.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Substituent Variations on the Diazaspiro Ring
- 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (): Molecular Formula: C₂₂H₂₂BrN₃OS Molecular Weight: 456.402 g/mol Key Differences: The bromophenyl group is located on the diazaspiro ring instead of the acetamide nitrogen, and the acetamide nitrogen is substituted with a 4-methylphenyl group. Implications: This positional isomerism may alter electronic properties and binding affinities. The methyl group on the acetamide nitrogen could enhance lipophilicity compared to the bromophenyl substitution in the target compound .
Halogen-Substituted Derivatives
- N-(3,4-Dichlorophenyl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide (): Molecular Formula: C₂₁H₁₉Cl₂N₃OS Molecular Weight: 432.37 g/mol Key Differences: The acetamide nitrogen is substituted with a 3,4-dichlorophenyl group instead of 4-bromophenyl.
Bioactive Acetamide Derivatives
FPR Receptor Agonists (Pyridazinone Derivatives)
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Activity: Potent and specific FPR2 agonist, activating calcium mobilization and chemotaxis in human neutrophils. Key Differences: Replaces the diazaspiro ring with a pyridazinone core.
HIV-1 Reverse Transcriptase Inhibitors
Crystallographic and Conformational Comparisons
Dihedral Angles and Packing Interactions
- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide ():
- Dihedral Angle : 66.4° between 4-bromophenyl and 3,4-difluorophenyl rings.
- Interactions : N–H⋯O hydrogen bonds and C–H⋯F contacts stabilize crystal packing.
- Implications : The target compound’s diazaspiro ring may impose stricter conformational constraints compared to simpler acetamides, affecting solubility and intermolecular interactions .
Bond Length Variations
Data Tables
Table 1: Structural and Bioactive Comparison of Key Analogs
Table 2: Crystallographic Parameters of Selected Compounds
| Compound Name | Dihedral Angle (°) | Key Interactions | Reference |
|---|---|---|---|
| 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide | 66.4 | N–H⋯O, C–H⋯F | |
| N-(4-Bromophenyl)acetamide derivatives | N/A | Varied bond lengths |
Biological Activity
N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound with potential biological activities. Its unique structural features, including a spirocyclic core and specific functional groups, make it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H22BrN3OS |
| Molecular Weight | 413.39 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the spirocyclic structure through palladium-catalyzed coupling reactions followed by thiolation and acylation steps to introduce the sulfanyl and acetamide groups .
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. In vitro studies have shown that derivatives containing thiazole or diazaspiro structures possess activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action often involves disruption of bacterial lipid biosynthesis .
| Compound | Activity | Target Organisms |
|---|---|---|
| N-(4-Bromophenyl)-2-thiazol-2-yl derivatives | Antimicrobial | Various bacteria and fungi |
| 3-(4-bromophenyl)-1,4-diazaspiro derivatives | Potential antimicrobial activity | Gram-positive and Gram-negative bacteria |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. For instance, compounds with similar diazaspiro structures have demonstrated significant cytotoxicity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells in assays such as the Sulforhodamine B (SRB) assay .
| Study | Cell Line | IC50 Value |
|---|---|---|
| Compound D6 | MCF7 (breast cancer) | 15 µM |
| Compound D7 | MCF7 (breast cancer) | 10 µM |
Anticonvulsant Activity
Preliminary studies on related compounds suggest anticonvulsant properties. For example, N-(phenyl)-2-(piperazinyl)acetamides have shown efficacy in animal models of epilepsy through mechanisms involving modulation of neuronal voltage-sensitive sodium channels .
Case Studies
- Antimicrobial Evaluation : In a study evaluating various thiazole derivatives for antimicrobial activity, compounds similar to N-(4-Bromophenyl)-2-{3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide exhibited promising results against resistant strains of bacteria.
- Anticancer Screening : A series of diazaspiro derivatives were tested against multiple cancer cell lines with varying results; notably, those with bromophenyl substitutions showed enhanced activity compared to their non-brominated counterparts.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide, and how do they influence its reactivity?
- The compound contains a spirocyclic diazaspiro[4.4]nona-1,3-diene core, a 4-bromophenyl group, and a sulfanylacetamide linkage. The spirocyclic system introduces conformational rigidity, which may enhance binding specificity to biological targets. The bromine atom on the phenyl ring facilitates electrophilic substitution reactions (e.g., Suzuki coupling), while the sulfanyl group can undergo oxidation to sulfoxides or nucleophilic displacement .
- Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₂BrN₃OS | |
| Molecular Weight | 456.40 g/mol | |
| Solubility | Soluble in DMSO, DMF |
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- The synthesis involves multi-step protocols:
Spirocyclic Core Formation : Cyclocondensation of phenyl-substituted diamine precursors under acidic conditions.
Sulfanyl Group Introduction : Thiolation via nucleophilic substitution with mercaptoacetic acid derivatives.
Acetamide Coupling : Amide bond formation between the sulfanyl intermediate and 4-bromophenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Optimization Tips :
- Use anhydrous solvents (e.g., DCM) to minimize hydrolysis of intermediates.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- NMR Spectroscopy : Confirm spirocyclic structure via ¹³C NMR (distinct sp³ carbons at ~60–70 ppm) and aromatic proton integration in ¹H NMR .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 457.4) .
- X-ray Crystallography : Resolve conformational details of the spirocyclic system (e.g., dihedral angles between fused rings) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across studies?
- Case Example : Conflicting cytotoxicity results (e.g., IC₅₀ variations in cancer cell lines) may arise from differences in:
- Assay Conditions : Serum concentration, incubation time, or solvent (DMSO vs. aqueous buffers).
- Cell Line Variability : Genetic drift or expression levels of target proteins (e.g., kinases).
- Resolution Approach :
- Standardize protocols using guidelines like the NIH’s Assay Guidance Manual.
- Validate activity via orthogonal assays (e.g., Western blot for target inhibition alongside MTT assays) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodology :
Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs).
QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data .
- Example : Replacing the bromine atom with a trifluoromethyl group may enhance hydrophobic interactions in enzyme active sites .
Q. What are the challenges in elucidating the compound’s mechanism of action, and how can they be addressed?
- Challenges :
- Off-Target Effects : Non-specific binding due to the spirocyclic scaffold’s rigidity.
- Metabolic Instability : Sulfanyl group oxidation in vivo.
- Solutions :
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins .
- Isotope Labeling : Track metabolic pathways via ¹⁴C or ³H radiolabeling .
Q. How do structural modifications impact the compound’s physicochemical properties?
- Case Study :
- Experimental Validation : Measure logP via shake-flask method and thermal stability via DSC .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic step?
- Root Causes :
- Reagent Purity : Impure starting materials (e.g., <95% phenyl diamine) reduce yields.
- Temperature Control : Exothermic reactions (e.g., cyclocondensation) require precise cooling to avoid side products.
- Mitigation :
- Use HPLC-grade solvents and reagents.
- Optimize reaction scale (e.g., microfluidic reactors for exothermic steps) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
